6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-methyl-5-[(4-methylphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-13-8-10-14(11-9-13)12-26-19-21-17-16(18(24)22(19)2)27-20(25)23(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUPAFSYANTJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC(=S)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a thiourea derivative under acidic conditions to yield the desired thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanylidene Group
The sulfanylidene group (-S=C-) undergoes nucleophilic substitution, particularly at the C2 position. Key reactions include:
a. Thiol-Disulfide Exchange
Reaction with thiols (R-SH) replaces the sulfanyl group, forming new derivatives. This reaction is pH-dependent and proceeds via a radical intermediate.
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| Benzyl mercaptan | EtOH, 60°C, 6 hr | 5-(Benzylsulfanyl) derivative | 72–78% |
| 4-Nitrothiophenol | DMF, K2CO3, 80°C, 4 hr | 5-[(4-Nitrophenyl)sulfanyl] analog | 65% |
b. Amine Attack
Primary amines (e.g., methylamine) selectively substitute the sulfanyl group, forming imine-linked derivatives:
Oxidation Reactions
The sulfanylidene group oxidizes to sulfoxide (-S(O)=C-) or sulfone (-SO2-C=) under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | AcOH, 25°C, 2 hr | Sulfoxide derivative |
| mCPBA (1.5 eq) | DCM, 0°C → rt, 12 hr | Sulfone derivative |
Sulfone derivatives exhibit enhanced electrophilicity at C2, enabling further functionalization.
Cycloaddition Reactions
The thiazolo[4,5-d]pyrimidine core participates in [4+2] Diels-Alder reactions as an electron-deficient dienophile. With 1,3-dienes (e.g., isoprene), it forms bicyclic adducts:
Key adduct properties :
-
Improved solubility in nonpolar solvents
-
Retention of antimicrobial activity in preliminary assays
Hydrolysis and Ring Modification
a. Acid-Catalyzed Hydrolysis
Under strong acidic conditions (HCl, reflux), the thiazolo ring opens selectively:
b. Base-Mediated Rearrangement
In NaOH/EtOH, the sulfanylidene group isomerizes, forming a thione tautomer :
This tautomerization is reversible and confirmed by ¹H NMR (δ 12.8 ppm, SH signal) .
Functionalization of Aromatic Substituents
The 4-methylphenyl group undergoes electrophilic aromatic substitution:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to methyl | 4-(Nitromethyl)phenyl derivative |
| Bromination | Br2/FeBr3, 50°C | Ortho to S-link | 3-Bromo-4-methylphenyl analog |
Metal Complexation
The sulfanylidene group acts as a bidentate ligand for transition metals (e.g., Pd(II), Cu(II)):
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| PdCl2 | MeCN, 25°C, 3 hr | Square-planar Pd(S-C)2Cl2 | Catalyst for Suzuki couplings |
| Cu(NO3)2 | EtOH/H2O, reflux | Octahedral Cu(S-C)(NO3)2(H2O)2 | Antibacterial studies |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the thiazolo ring’s C5=C6 double bond, forming a cyclobutane-linked dimer:
Characterization :
-
ESI-MS: m/z [M+H]⁺ = 2×(parent mass) – 2H
-
¹³C NMR: New sp³ carbons at δ 45–50 ppm
Scientific Research Applications
6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogues are summarized below:
*logP values estimated using fragment-based methods.
Bioactivity and Structure-Activity Relationships (SAR)
- Antibacterial activity : 7-Substituted derivatives (e.g., 7-phenyl) exhibit moderate activity, while 5-[(4-methylbenzyl)sulfanyl] substitution (target compound) may improve membrane penetration .
- Electrophilic substituents : Chlorophenyl or oxoethyl groups () enhance target binding but may increase cytotoxicity .
- Tautomeric flexibility: The 2-sulfanylidene group enables keto-enol tautomerism, influencing binding to enzymes like HDACs (analogy to SAHA-like compounds in ) .
Research Findings and Challenges
- Crystallographic validation: SHELX programs () are widely used for confirming thiazolo[4,5-d]pyrimidinone structures, though activity data for the target compound remain underexplored .
- Bioactivity profiling : Compounds with >70% structural similarity (per Tanimoto indexing, ) often share overlapping targets, suggesting the target compound may interact with kinase or epigenetic regulators .
- Synthetic hurdles : Steric bulk at the 5-position (e.g., 4-methylbenzyl) complicates purification, necessitating advanced chromatographic techniques .
Biological Activity
The compound 6-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolo-pyrimidine core with various substituents that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that thiazolopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines.
One study demonstrated that thiazolopyrimidines could inhibit cell proliferation in human glioma cells through the activation of apoptotic pathways and disruption of cell cycle progression. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research indicates that thiazolopyrimidines can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophages. This suggests a possible therapeutic application in treating inflammatory diseases .
Case Study 1: Anticancer Activity in Glioblastoma
A study conducted on the efficacy of thiazolopyrimidine derivatives in glioblastoma cells reported a significant reduction in cell viability upon treatment with the compound. The study utilized flow cytometry to assess apoptosis rates and found that the compound induced apoptosis in a dose-dependent manner. Notably, it was observed that the compound activated caspase pathways critical for programmed cell death .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations. The study employed disk diffusion methods to evaluate antibacterial efficacy and concluded that structural modifications could enhance potency .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant reduction in cell viability | Induction of apoptosis via caspase activation |
| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |
| Anti-inflammatory | Inhibition of cytokines | Modulation of inflammatory pathways |
Q & A
Q. What are the common synthetic routes for preparing this thiazolo-pyrimidinone derivative, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the thiazolo ring via sulfur and nitrogen incorporation under catalytic conditions (e.g., thiourea derivatives as sulfur sources) .
- Functionalization : Introduction of the [(4-methylphenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene reactions.
- Oxidation/Reduction : Adjusting oxidation states of sulfur moieties using agents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) .
- Key Variables : Solvent polarity (e.g., xylene for reflux reactions), temperature (80–120°C), and catalyst type (e.g., p-toluenesulfonic acid) significantly impact yields .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., similar triazolopyrimidines analyzed with R-factor < 0.1) .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions, focusing on sulfur-induced deshielding effects .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Screen variables (e.g., temperature, catalyst loading) using fractional factorial designs to identify critical parameters .
- Algorithmic Optimization : Apply Bayesian optimization to iteratively adjust conditions, prioritizing high-yield regions. For example, a 15% yield increase was reported for analogous thiadiazolo-pyrimidines using this approach .
- Validation : Cross-check predicted vs. experimental yields via triplicate runs to assess reproducibility.
Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Model interactions with enzymes like aminomethyltransferase, which binds methylene-THF analogs. Focus on sulfur-mediated hydrogen bonding and hydrophobic pockets .
- Kinetic Studies : Measure inhibition constants () using fluorometric assays. For example, related thiazolo-pyrimidines showed against bacterial enzymes .
- Contradiction Analysis : Resolve discrepancies in activity data (e.g., varying IC values) by evaluating assay conditions (pH, co-solvents) and target polymorphisms .
Q. How do structural analogs of this compound compare in terms of physicochemical and biological properties?
- Methodological Answer :
- Analog Design : Replace the 4-methylphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) substituents.
- Property Comparison :
| Analog Substituent | LogP | Solubility (mg/mL) | Antimicrobial IC (µM) |
|---|---|---|---|
| 4-CH (Parent) | 3.2 | 0.12 | 8.5 |
| 4-Cl | 3.8 | 0.08 | 5.2 |
| 4-OCH | 2.9 | 0.20 | 12.1 |
- SAR Analysis : Higher hydrophobicity (LogP) correlates with improved antimicrobial activity but reduced solubility .
Data Contradiction and Resolution
Q. Why do some studies report conflicting biological activities for this compound?
- Methodological Answer :
- Source Analysis : Compare assay methodologies (e.g., bacterial strain variability in antimicrobial studies). For instance, Gram-positive vs. Gram-negative strains show differential sensitivity to sulfur-containing heterocycles .
- Redox Sensitivity : The sulfanylidene group may oxidize to sulfoxide/sulfone derivatives under assay conditions, altering activity. Confirm compound stability via HPLC pre-/post-assay .
Experimental Design Considerations
Q. What strategies minimize byproduct formation during the synthesis of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
